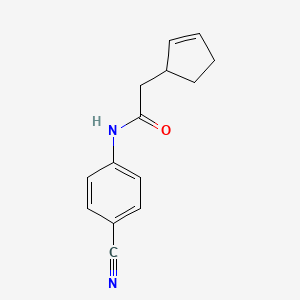
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide, also known as ACPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. ACPCA is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological processes, including learning, memory, and addiction.
Scientific Research Applications
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a selective antagonist of mGluR5, which has been implicated in a variety of neurological disorders, including schizophrenia, depression, and addiction. 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to improve cognitive function in animal models of these disorders, suggesting that it may have therapeutic potential.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide involves its selective antagonism of mGluR5. This receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. By blocking the activity of mGluR5, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide can modulate these processes and improve cognitive function.
Biochemical and Physiological Effects:
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce anxiety, and decrease drug-seeking behavior. Additionally, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide is its selectivity for mGluR5, which allows for more precise manipulation of this receptor compared to non-selective antagonists. Additionally, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have a favorable safety profile in animal models, suggesting that it may be a safe and effective therapeutic agent. However, one limitation of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide. One area of interest is the development of more potent analogs of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide that may have improved therapeutic efficacy. Additionally, further research is needed to fully elucidate the mechanisms underlying the effects of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide on cognitive function and other neurological processes. Finally, clinical trials are needed to determine the safety and efficacy of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide in humans.
Synthesis Methods
The synthesis of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide involves several steps, starting with the reaction of cyclopropylamine with acetyl chloride to form N-acetylcyclopropylamine. This compound is then reacted with 4-piperidone to form N-acetyl-1-cyclopropylethylpiperidin-4-one. Finally, this compound is reacted with ethyl chloroformate to form 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide. The overall yield of this synthesis method is approximately 30%.
properties
IUPAC Name |
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-9(11-3-4-11)14-13(17)12-5-7-15(8-6-12)10(2)16/h9,11-12H,3-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXUPDHMNYPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)




![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)




![6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)

![cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)